N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide
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Overview
Description
N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrido[3,4-d]pyrimidine core, a piperidine ring, and a cyclopropanesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide typically involves multiple steps, starting from readily available starting materials. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures consistent quality and scalability . Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to downstream effects on cellular signaling pathways . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also kinase inhibitors with similar structural motifs.
Imidazo[1′,2’1,6]pyrido[2,3-d]pyrimidin derivatives: These compounds share the pyrido[2,3-d]pyrimidine core and are investigated for their anticancer properties.
Uniqueness
N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide is unique due to its combination of a cyclopropanesulfonamide group with the pyrido[3,4-d]pyrimidine core, which imparts distinct chemical and biological properties . This structural uniqueness contributes to its potential as a versatile compound in various research applications .
Properties
Molecular Formula |
C15H19N5O2S |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-(1-pyrido[3,4-d]pyrimidin-4-ylpiperidin-3-yl)cyclopropanesulfonamide |
InChI |
InChI=1S/C15H19N5O2S/c21-23(22,12-3-4-12)19-11-2-1-7-20(9-11)15-13-5-6-16-8-14(13)17-10-18-15/h5-6,8,10-12,19H,1-4,7,9H2 |
InChI Key |
NPYNSSZZQWJAHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC3=C2C=CN=C3)NS(=O)(=O)C4CC4 |
Origin of Product |
United States |
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